936616-33-0
Description
Overview of Conotoxins as Modulators of Neuronal Excitability
Conotoxins are a diverse family of small, disulfide-rich peptides found in the venom of marine cone snails of the genus Conus. mdpi.comresearchgate.net These peptides have evolved over millions of years into highly potent and selective modulators of various components of the nervous system, particularly ion channels. mdpi.comnih.gov By binding to and altering the function of these channels, conotoxins can profoundly influence neuronal excitability, the fundamental process underlying nerve signal transmission. frontiersin.orgresearchgate.net
The modulation of neuronal excitability by conotoxins is a key aspect of their biological effect. researchgate.net They can either inhibit or enhance the activity of neurons by targeting specific ion channels, such as those permeable to sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺) ions. mdpi.commdpi.com This precise targeting allows them to interfere with the generation and propagation of action potentials, the electrical signals that travel along nerves. researchgate.netlongdom.org As a result, conotoxins are considered powerful tools in neuropharmacology for dissecting the complex functions of the nervous system and have become valuable leads for drug discovery. mdpi.comresearchgate.net Some conotoxins have already been developed into therapeutics, highlighting their potential in medicine. researchgate.netnih.gov
Biological Significance of Ion Channels in Neurophysiology
Ion channels are transmembrane proteins that form pores allowing the passage of specific ions across cell membranes. longdom.orgsinobiological.com In neurophysiology, they are the cornerstone of electrical signaling, enabling neurons to communicate rapidly over long distances. longdom.orgelifesciences.org The flow of ions through these channels generates electrical currents that change the membrane potential of the neuron. news-medical.net This process is fundamental to a vast array of physiological functions, including thought, sensation, muscle contraction, and hormone release. longdom.orgnews-medical.net
There are several major types of ion channels, each with distinct roles:
Voltage-gated ion channels open and close in response to changes in the membrane electrical potential. longdom.orgsinobiological.com Voltage-gated sodium channels (NaV) are critical for initiating and propagating action potentials, while voltage-gated potassium (KV) and calcium (CaV) channels are involved in repolarizing the membrane and neurotransmitter release, respectively. mdpi.comlongdom.orgnews-medical.net
Ligand-gated ion channels are activated by the binding of chemical messengers, such as neurotransmitters. longdom.orgsinobiological.com These are essential for synaptic transmission, where a signal is passed from one neuron to another. news-medical.netembopress.org
The precise function and regulation of these channels are vital for normal nervous system activity. Dysfunctional ion channels are implicated in a wide range of neurological and psychiatric disorders, making them major targets for therapeutic intervention. researchgate.netmdpi.com
Historical Context of μ-Conotoxin Research and the Discovery of μ-Conotoxin CnIIIC
The study of μ-conotoxins, a specific pharmacological family of conotoxins, began with the isolation of peptides from the venom of the fish-hunting cone snail, Conus geographus. nih.govnih.gov These initial studies in the 1970s and 1980s revealed peptides that potently blocked electrical activity in skeletal muscle. nih.gov The first μ-conotoxin to be characterized, GIIIA, was found to be a highly selective blocker of the muscle-specific voltage-gated sodium channel, NaV1.4. nih.gov This discovery established μ-conotoxins as valuable probes for studying the structure and function of NaV channels. wikipedia.org
Over the subsequent decades, research has unveiled a growing number of μ-conotoxins with diverse sequences and selectivities for different NaV channel subtypes. nih.govnih.gov This family is characterized by a conserved cysteine framework (CC-C-C-CC) that defines their three-dimensional structure. mdpi.com
μ-Conotoxin CnIIIC (CAS 936616-33-0) was discovered as part of extensive research into the venom of the fish-hunting cone snail Conus consors. nih.govnih.govuniprot.org Transcriptomic and proteomic analyses of the C. consors venom duct revealed a vast library of conopeptides, among which new members of the M-superfamily, which includes the μ-conotoxins, were identified. nih.govresearchgate.net Following its identification, μ-CnIIIC was chemically synthesized to enable detailed pharmacological characterization. nih.govnovoprolabs.com This research identified it as a novel 22-amino acid peptide with a distinct pharmacological profile. nih.govresearchgate.net
Rationale for Investigating μ-Conotoxin CnIIIC as a Specific Ion Channel Probe and Potential Therapeutic Scaffold
The primary rationale for investigating μ-Conotoxin CnIIIC stems from its potent and distinct inhibitory action on specific subtypes of voltage-gated sodium channels. nih.govresearchgate.net Research has demonstrated that μ-CnIIIC is a highly potent and preferential blocker of the skeletal muscle NaV1.4 and the neuronal NaV1.2 channels. nih.govsmartox-biotech.com Its high affinity for these specific subtypes makes it an invaluable molecular probe for differentiating between various NaV channels and for studying their physiological and pathological roles. scielo.br
Furthermore, the pharmacological profile of μ-CnIIIC is unusual. While it potently blocks NaV1.2 and NaV1.4, it has little to no effect on the cardiac NaV1.5 or the sensory-neuron-specific NaV1.8 channels at similar concentrations. nih.govresearchgate.net Intriguingly, μ-CnIIIC was also found to block certain subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a different class of ion channels. nih.govscielo.br This cross-reactivity is atypical for a μ-conotoxin and suggests potential structural similarities between the toxin-binding sites on these disparate channel types. nih.gov
This unique combination of high potency, subtype selectivity among NaV channels, and activity on nAChRs makes μ-CnIIIC a compelling candidate for therapeutic development. nih.govnih.gov Its ability to potently block muscle NaV1.4 channels points to its potential as a myorelaxant (muscle relaxant). novoprolabs.comsmartox-biotech.com The dual action on both NaV channels and nAChRs, which are involved in pain signaling, also suggests a potential scaffold for developing novel analgesics. researchgate.netresearchgate.net The structural and pharmacological properties of μ-CnIIIC provide a unique template for designing new, highly selective therapeutic agents. nih.govmdpi.com
Research Findings on μ-Conotoxin CnIIIC
Detailed electrophysiological studies have been conducted to characterize the inhibitory activity of μ-Conotoxin CnIIIC on various ion channel subtypes.
Table 1: Inhibitory Activity of μ-Conotoxin CnIIIC on Voltage-Gated Sodium (NaV) Channels This table summarizes the half-maximal inhibitory concentration (IC₅₀) of μ-CnIIIC on different NaV channel subtypes. Lower IC₅₀ values indicate higher potency.
| Channel Subtype | Species | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| NaV1.2 | Rat | < 1 µM | researchgate.net |
| NaV1.4 | Rat | 1.3 nM | nih.govresearchgate.net |
| hNaV1.4 | Human | 1.4 nM | smartox-biotech.com |
| NaV1.5 | Rat | No block at 1 µM | nih.govresearchgate.net |
| hNaV1.7 | Human | 485 ± 94 nM | mdpi.com |
| NaV1.8 | Rat | No block at 1 µM | nih.govresearchgate.net |
Table 2: Inhibitory Activity of μ-Conotoxin CnIIIC on Nicotinic Acetylcholine Receptors (nAChRs) This table shows the IC₅₀ values for μ-CnIIIC on different nAChR subtypes, demonstrating its atypical cross-reactivity.
| Receptor Subtype | IC₅₀ Value | Reference(s) |
|---|---|---|
| α3β2 | 450 nM | nih.govresearchgate.net |
| α7 | Weaker block | nih.govresearchgate.net |
| α4β2 | Weaker block | nih.govresearchgate.net |
Properties
CAS No. |
936616-33-0 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Chemical Synthesis and Structural Biology of μ Conotoxin Cniiic 936616 33 0
Peptide Synthesis Methodologies for μ-Conotoxin CnIIIC
The production of μ-Conotoxin CnIIIC for research and pharmacological studies relies on chemical synthesis, as this approach allows for the generation of a peptide identical to the native product. nih.govifremer.fr
The primary method for producing μ-Conotoxin CnIIIC is through solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net This well-established technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. For conotoxins in general, both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are commonly employed for the synthesis. nih.gov In the case of μ-CnIIIC, synthesis of the linear 22-amino acid precursor has been accomplished using conventional Boc chemistry. ifremer.fr Following the complete assembly of the linear peptide chain, it is cleaved from the resin.
While direct SPPS is effective for peptides of the size of μ-CnIIIC, chemical ligation strategies represent powerful alternative or complementary methods for the synthesis of larger or more complex conotoxins and other proteins. Native chemical ligation (NCL) is a key technique that allows for the joining of two unprotected peptide fragments. uq.edu.au This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site. uq.edu.au While the literature reviewed does not specify the application of chemical ligation for the initial synthesis of μ-CnIIIC itself, these strategies are crucial in the broader field of conotoxin engineering, enabling the creation of modified or larger peptide structures, such as double-knotted peptides. uq.edu.aumdpi.com
A critical and often challenging step in the synthesis of conotoxins is the formation of the correct disulfide bridges, which dictates the peptide's three-dimensional structure and biological activity. nih.govresearchgate.net For μ-CnIIIC, after the linear peptide is synthesized, it must undergo oxidative folding to form its three specific disulfide bonds. ifremer.fr
The folding process for synthetic μ-CnIIIC has been successfully performed using a glutathione (B108866) redox buffer system (a mixture of reduced and oxidized glutathione). ifremer.fr This method facilitated the formation of a major, correctly folded peptide with a reported yield of 35% from the linear precursor. ifremer.fr The identity of the synthetic, folded peptide was confirmed to be identical to the native toxin through co-elution experiments in high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) analysis. ifremer.fr
For many multi-cysteine peptides, achieving the native disulfide connectivity can be complex due to the potential for multiple disulfide isomers to form. researchgate.net To overcome this, synthetic strategies can employ the use of orthogonal cysteine-protecting groups, such as trityl (Trt) and acetamidomethyl (Acm), which allow for the stepwise and directed formation of each disulfide bond. nih.gov
Chemical Ligation Strategies for Conotoxins
Structural Elucidation of μ-Conotoxin CnIIIC
The biological function of μ-CnIIIC is intrinsically linked to its unique three-dimensional structure, which has been determined through detailed analysis of its amino acid sequence and disulfide bond arrangement. nih.gov
μ-Conotoxin CnIIIC is a 22-amino acid peptide. novoprolabs.comuniprot.org Initial attempts to sequence the native peptide using Edman degradation were unsuccessful, suggesting a modification at the N-terminus. nih.gov Subsequent analysis via tandem mass spectrometry (MS/MS) following the reduction of its disulfide bridges allowed for the complete determination of its primary structure. nih.govifremer.fr The sequence was found to have a pyroglutamic acid (Pyr) at the N-terminus and an amidated C-terminus. nih.govsmartox-biotech.com
| Property | Details | References |
| Amino Acid Sequence | Pyr-Gly-Cys-Cys-Asn-Gly-Pro-Lys-Gly-Cys-Ser-Ser-Lys-Trp-Cys-Arg-Asp-His-Ala-Arg-Cys-Cys-NH2 | smartox-biotech.cominci.guide |
| Amino Acid Count | 22 | novoprolabs.comuniprot.orgincidecoder.com |
| Molecular Formula | C92H141N35O28S6 | novoprolabs.com |
| Molecular Weight | 2375.8 Da | novoprolabs.com |
| N-terminus | Pyroglutamic acid (Pyr) | nih.govsmartox-biotech.com |
| C-terminus | Amidation | nih.govuniprot.org |
The tertiary structure of μ-CnIIIC is stabilized by three intramolecular disulfide bonds. researchgate.net The specific connectivity of these bonds has been determined to be between Cys3 and Cys15, Cys4 and Cys21, and Cys10 and Cys22. nih.govsmartox-biotech.comnovoprolabs.combiosynth.com This arrangement defines the peptide's global fold.
The cysteine pattern of μ-CnIIIC is CC-C-C-CC, which is known as framework III. uniprot.orgmdpi.com It is further classified within the M5-branch of µ-conotoxins because it has a loop of five amino acid residues between the fourth and sixth cysteine residues. mdpi.com The three-dimensional solution structure of μ-CnIIIC was elucidated using nuclear magnetic resonance (NMR) spectroscopy, and the coordinates are available in the Protein Data Bank (PDB) with the accession code 2YEN. nih.govebi.ac.ukresearchgate.net Structural analysis reveals that the backbone of μ-CnIIIC shares some similarities with α-conotoxins, which may relate to its broader pharmacological profile. nih.gov
| Structural Feature | Description | References |
| Disulfide Bonds | Cys3-Cys15, Cys4-Cys21, Cys10-Cys22 | smartox-biotech.comnovoprolabs.combiosynth.com |
| Cysteine Framework | III (CC-C-C-CC) | uniprot.orgmdpi.com |
| Classification | M5-branch µ-conotoxin | mdpi.com |
| 3D Structure Method | Nuclear Magnetic Resonance (NMR) | nih.govresearchgate.net |
| PDB ID | 2YEN | ebi.ac.ukresearchgate.net |
Solution and Solid-State Structural Characterization Techniques
The three-dimensional structure of μ-conotoxin CnIIIC (936616-33-0) has been elucidated primarily through solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. As of now, there is no publicly available information on the solid-state structural characterization of this peptide by methods such as X-ray crystallography.
The solution structure of μ-CnIIIC was determined using one- and two-dimensional ¹H NMR spectroscopy. nih.gov Experiments were conducted on Bruker AVANCE 600 and 750 MHz spectrometers. nih.gov Samples of the synthetic peptide (1.3 mM) were prepared in either 95/5% H₂O/D₂O or 100% D₂O at a pH of 4, with spectra recorded at temperatures ranging from 278 to 298 K. nih.gov The quality of the spectra indicated the presence of a single, well-defined conformer in solution. nih.gov
To determine the secondary structure, researchers analyzed secondary Hα chemical shifts and inter-residue Nuclear Overhauser Effect (NOE) patterns. nih.gov The resulting structural data for μ-CnIIIC revealed a compact fold stabilized by three disulfide bonds, with a connectivity of Cys3-Cys15, Cys4-Cys21, and Cys10-Cys22. smartox-biotech.com Structural analysis shows some similarities to α-conotoxins that target nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.netkuleuven.be The structure includes a characteristic α-helix, a feature common to other μ-conotoxins. nih.govrcsb.org
The detailed structural statistics for the ensemble of calculated structures are typically deposited in the Protein Data Bank (PDB). While the specific PDB entry for the structure described in the primary characterization paper was not directly cited, related conotoxin structural data provides a template for what such an analysis includes. nih.govmdpi.com For instance, a typical NMR structural analysis involves calculating a large number of conformers (e.g., 100-200) and then selecting a representative ensemble (e.g., 20) based on criteria like lowest energy or least restraint violation. rcsb.orgrcsb.orgrcsb.org
Table 1: Representative NMR Structural Statistics for Conotoxins This table is representative of typical data found in conotoxin NMR structural analysis and is modeled after similar PDB entries. Specific values for μ-CnIIIC may vary.
The structural features of μ-CnIIIC, particularly its disulfide bridge arrangement and the presence of the α-helix, are crucial for its biological activity. nih.govrcsb.org These structural details differentiate it from other conotoxins and are fundamental to understanding its specific interactions with ion channels. nih.govresearchgate.net
Molecular Pharmacology and Mechanism of Action of μ Conotoxin Cniiic 936616 33 0
Specificity and Selectivity Profiling on Voltage-Gated Sodium Channels (VGSCs)
μ-Conotoxin CnIIIC exhibits a distinct profile of activity against various subtypes of voltage-gated sodium channels, demonstrating a clear preference for specific isoforms. nih.govnih.gov
μ-Conotoxin CnIIIC is a potent and persistent blocker of the skeletal muscle sodium channel, NaV1.4. smartox-biotech.comdcchemicals.comnih.gov Studies have shown that it effectively inhibits this channel subtype with high affinity. smartox-biotech.comnih.gov The interaction with NaV1.4 is characterized by a long-lasting, virtually irreversible block, which underlies the myorelaxing activity observed in animal models. nih.govnih.gov This potent blockade of NaV1.4 is a defining characteristic of μ-Conotoxin CnIIIC's pharmacological profile. mdpi.com
The selectivity of μ-Conotoxin CnIIIC extends across different NaV channel subtypes. It potently blocks human NaV1.4 and the neuronal subtype NaV1.2. nih.govresearchgate.net Its activity on NaV1.7 is of an intermediate nature. smartox-biotech.comnih.gov In stark contrast, the cardiac subtype NaV1.5 and the sensory neuron-specific subtype NaV1.8 are insensitive to the toxin. smartox-biotech.comnih.govnih.gov This differential activity highlights the toxin's specificity. The IC50 value for the block of NaV1.4 has been reported to be approximately 1.3 nM. nih.govifremer.fr
Table 1: Comparative Binding Affinities of μ-Conotoxin CnIIIC Across NaV Subtypes
| NaV Subtype | Potency of Blockade by μ-Conotoxin CnIIIC | IC50 Value | Reference |
|---|---|---|---|
| hNaV1.4 | Potent, virtually irreversible block | ~1.3 nM | nih.govnih.gov |
| hNaV1.2 | Potent block | - | nih.gov |
| hNaV1.7 | Intermediate sensitivity | - | nih.gov |
| hNaV1.5 | Insensitive | Not blocked at 1 µM | nih.govnih.gov |
| hNaV1.8 | Insensitive | Not blocked at 1 µM | nih.govnih.gov |
μ-Conotoxins, including CnIIIC, are classified as pore blockers that bind to site 1 in the outer vestibule of the sodium channel, physically occluding the ion permeation pathway. nih.govmdpi.commdpi.com This mechanism distinguishes them from other classes of ion channel modulators, such as gating modifier toxins (e.g., certain spider toxins) that interact with the voltage-sensor domains to alter channel gating kinetics. uq.edu.au While μ-Conotoxin CnIIIC potently blocks specific VGSCs, it shows no activity on various voltage-gated potassium channel subtypes. nih.gov Interestingly, it has been found to block certain neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, specifically α3β2, and to a lesser extent, α7 and α4β2. smartox-biotech.comnih.govifremer.fr This atypical activity suggests some structural commonalities between the binding sites on VGSCs and nAChRs. nih.gov
Comparative Analysis of Binding Affinities Across NaV Subtypes
Molecular Mechanism of Channel Blockade
The interaction of μ-Conotoxin CnIIIC with VGSCs involves a specific binding site and a distinct kinetic profile.
The blockade of NaV1.4 by μ-Conotoxin CnIIIC is characterized by its long-lasting and virtually irreversible nature. nih.govmdpi.com However, this blockade is described as "leaky," leaving a residual current of about 5%, which indicates that some sodium ions can still pass through the channel even when the toxin is bound. nih.govresearchgate.net The dissociation of the toxin-receptor complex is very slow, contributing to the persistent inhibitory effect. nih.gov The rate of onset of the block is significantly faster for NaV1.4 compared to NaV1.2. nih.gov
Conformational Changes Induced Upon Binding
The stability of the toxin-channel complex is maintained through a series of electrostatic, polar, and hydrogen bond interactions between the amino acid residues of μ-CnIIIC and the pore loops of the NaV channel's α-subunit. mdpi.com The structure of μ-CnIIIC, characterized by three disulfide bridges creating a compact and rigid fold, is crucial for its high-affinity binding. researchgate.netuq.edu.au Specifically, studies using channel chimeras have identified the pore loop of domain I as harboring the primary determinants for the toxin's subtype specificity and the extent of the block. nih.gov The domain II pore loop, while not the principal binding site, influences the kinetics of toxin association and dissociation. nih.gov
A notable aspect of its binding is the induction of a "leaky" block, where even in a toxin-occupied state, a residual current of approximately 5% persists, suggesting that Na+ ions can still minimally pass through. nih.gov This binding is characterized as virtually irreversible on human NaV1.4 channels. mdpi.comnih.gov Further evidence of its binding conformation comes from studies showing that μ-CnIIIC can trap smaller pore-blocking molecules, such as tetrodotoxin (B1210768) (TTX), within the channel pore, indicating that CnIIIC binds to a site more external than that of TTX. mdpi.comnih.gov While the toxin itself has a defined three-dimensional structure essential for binding, the primary event is the occlusion of the ion-conducting pathway rather than a large-scale conformational shift of the entire channel protein. researchgate.netsemanticscholar.org
Downstream Electrophysiological Effects
The interaction of μ-conotoxin CnIIIC with its molecular targets, primarily voltage-gated sodium channels, leads to significant downstream electrophysiological consequences in excitable tissues. nih.govunibas.it By physically blocking the channel pore, the peptide prevents the influx of sodium ions that is essential for membrane depolarization. unibas.it This action results in the inhibition of action potential generation and propagation in both neurons and muscle cells, leading to myorelaxant and analgesic effects. nih.govunibas.it
Modulation of Action Potential Generation and Propagation in Excitable Cells
μ-Conotoxin CnIIIC demonstrates a potent ability to inhibit the generation and propagation of action potentials in nerve fibers. mdpi.comnih.govresearchgate.net This effect is a direct result of its blockade of neuronal NaV channels, particularly the NaV1.2 subtype, which is abundant in neurons. researchgate.netuniprot.org In laboratory preparations, the application of μ-CnIIIC leads to a concentration-dependent decrease in the amplitude of the global nerve action potential (GAP). nih.govcaymanchem.com Studies on isolated mouse sciatic nerves (myelinated) and pike olfactory nerves (unmyelinated) have shown that increasing concentrations of the toxin lead to a progressive and substantial reduction in action potential amplitude. nih.govresearchgate.net The inhibition of nerve action potentials by μ-CnIIIC is reported to be long-lasting and not readily reversible. mdpi.comresearchgate.net This sustained block of neuronal signaling underlies its potential as a pharmacological tool for studying nerve function and its observed analgesic properties in preclinical models. nih.govunibas.it
| Nerve Preparation | Nerve Type | Observed Effect | Key NaV Channel Subtype | Reference |
|---|---|---|---|---|
| Mouse Sciatic Nerve | Myelinated | Concentration-dependent decrease in GAP amplitude; almost complete block at 50 µM. | NaV1.6 | nih.gov |
| Pike Olfactory Nerve | Unmyelinated | Concentration-dependent decrease in GAP amplitude; almost complete block at 10 µM. | NaV1.2 | nih.gov |
Impact on Muscle Contraction Mechanisms in In Vitro Preparations
The most pronounced electrophysiological effect of μ-conotoxin CnIIIC is the potent inhibition of skeletal muscle excitability. nih.govnovoprolabs.com This is mediated by its high-affinity, long-lasting blockade of the skeletal muscle-specific NaV1.4 channel subtype. nih.govnih.govresearchgate.net The NaV1.4 channel is critical for the propagation of the action potential along the muscle fiber membrane (sarcolemma), which triggers muscle contraction. By blocking these channels, μ-CnIIIC effectively uncouples electrical stimulation from the mechanical response of the muscle. nih.govnih.gov
In in vitro studies using isolated mouse muscle preparations, synthetic μ-CnIIIC has been shown to potently decrease twitch tension in response to direct electrical stimulation. nih.govresearchgate.net The inhibitory effect is dose-dependent, with higher concentrations leading to a complete cessation of muscle contraction. nih.govsmartox-biotech.com This myorelaxant activity is among the most potent observed for μ-conotoxins in these models. nih.gov
| Muscle Preparation | Species | Parameter Measured | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Hemidiaphragm | Mouse | Twitch Tension | 150 nM | nih.govresearchgate.netuniprot.org |
| Extensor Digitorum Longus | Mouse | Twitch Tension | 46 nM | researchgate.netuniprot.orgcaymanchem.com |
Pre Clinical Biological Activities of μ Conotoxin Cniiic 936616 33 0
In Vitro Cellular and Tissue-Level Activity Studies
Effects on Neuronal Excitability in Primary Cell Cultures
Studies on isolated nerve preparations have demonstrated that μ-Conotoxin CnIIIC effectively suppresses neuronal excitability. The peptide was shown to inhibit action potentials in both myelinated and unmyelinated nerves. nih.govifremer.fr When applied to mouse sciatic nerves, which are myelinated, and pike olfactory nerves, which are unmyelinated, µ-CnIIIC decreased the global action potential (GAP) amplitude in a concentration-dependent manner. nih.govgoogle.com
The compound exhibited a tenfold higher potency on the unmyelinated axons of the pike olfactory nerve, with a 50% inhibitory concentration (IC₅₀) of 0.15 µM. google.com For the myelinated mouse sciatic nerve, the IC₅₀ for GAP amplitude reduction was 1.53 µM. google.com This potent inhibitory effect on nerve action potentials underscores its potential to modulate pain signals. researchgate.netnih.gov The block of nerve action potentials was characterized as slowly reversible, suggesting a stable and long-lasting interaction with its molecular targets on the nerve cells. researchgate.net
Myorelaxant Properties in Isolated Muscle Preparations
The muscle-relaxing, or myorelaxant, properties of μ-Conotoxin CnIIIC have been characterized in detail using isolated rodent muscle preparations. researchgate.netnih.gov The peptide was found to be a strong inhibitor of muscle contraction elicited by direct electrical stimulation. nih.govifremer.fr
In experiments using isolated mouse hemidiaphragm muscles, synthetic µ-CnIIIC effectively decreased isometric twitch tension with an IC₅₀ value of 150 nM. nih.govuq.edu.aumedchemexpress.cn It displayed even greater potency on the mouse extensor digitorum longus (EDL) muscle, where the IC₅₀ for the blocking effect was determined to be 46 nM. nih.govuq.edu.aumedchemexpress.cnbiotechrep.ir When compared with other µ-conopeptides such as µ-SIIIA, µ-SmIIIA, and µ-PIIIA, µ-CnIIIC was found to be among the most potent in these in vitro models of muscle contraction. nih.govifremer.frgoogle.com This potent myorelaxant effect is attributed to its specific blockade of voltage-gated sodium channels in skeletal muscle. researchgate.net
Table 1: Myorelaxant Activity of μ-Conotoxin CnIIIC in Isolated Mouse Muscle Preparations
| Muscle Preparation | Assay | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Mouse Hemidiaphragm | Inhibition of Isometric Twitch Tension | 150 | nih.govuq.edu.aumedchemexpress.cn |
| Mouse Extensor Digitorum Longus (EDL) | Inhibition of Twitch Tension | 46 | nih.govuq.edu.aumedchemexpress.cnbiotechrep.ir |
Cell Line-Based Assays for Ion Channel Function
To elucidate its mechanism of action, μ-Conotoxin CnIIIC was extensively studied in cell line-based assays, typically using Human Embryonic Kidney (HEK-293) cells engineered to express specific ion channel subtypes. nih.govuq.edu.aumdpi.com These studies revealed that µ-CnIIIC is a potent and highly selective blocker of specific voltage-gated sodium channel (Naᵥ) subtypes. smartox-biotech.comgoogle.com
The peptide demonstrates a particularly high affinity for the skeletal muscle sodium channel, rNaᵥ1.4, which it blocks with an IC₅₀ of 1.3 nM. nih.govuq.edu.aumedchemexpress.cnbiotechrep.ir It is also a potent, long-lasting blocker of the brain subtype rNaᵥ1.2, with a similarly low IC₅₀ of 1.3 nM. researchgate.netbcringredients.com Its activity on other sodium channels is more moderate; it shows a low level of inhibition on mNaᵥ1.6 and intermediate sensitivity on the human Naᵥ1.7 channel (hNaᵥ1.7), with a reported IC₅₀ of 485 nM. medchemexpress.cnnih.gov Notably, µ-CnIIIC is highly selective, as it does not block the cardiac subtype mNaᵥ1.5 or the dorsal root ganglion-specific subtype rNaᵥ1.8, even at a concentration of 1 µM. nih.govuq.edu.aumedchemexpress.cnmdpi.com
Further pharmacological profiling showed that µ-CnIIIC also interacts with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), blocking the α3β2 subtype with an IC₅₀ of 450 nM and, to a lesser degree, the α7 and α4β2 subtypes. smartox-biotech.comnih.govmedchemexpress.cn In contrast, the peptide showed no activity on a panel of voltage-gated potassium channels (including rKᵥ1.1-rKᵥ1.6 and hERG1) at concentrations up to 5 µM. nih.govmedchemexpress.cn
Table 2: Inhibitory Activity of μ-Conotoxin CnIIIC on Various Ion Channels
| Ion Channel Target | Cell System | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Rat Naᵥ1.2 (Brain) | HEK-293 cells | 1.3 nM | researchgate.netbcringredients.com |
| Rat Naᵥ1.4 (Skeletal Muscle) | HEK-293 cells | 1.3 nM | nih.govuq.edu.aumedchemexpress.cnbiotechrep.ir |
| Human Naᵥ1.7 (Peripheral Nerve) | HEK-293 cells | 485 nM | nih.gov |
| Mouse Naᵥ1.5 (Cardiac) | HEK-293 cells | No block at 1 µM | nih.govmedchemexpress.cn |
| Rat Naᵥ1.8 (Peripheral Nerve) | HEK-293 cells | No block at 1 µM | nih.govmedchemexpress.cn |
| Human α3β2 nAChR | Xenopus oocytes | 450 nM | smartox-biotech.comnih.govmedchemexpress.cn |
| Human α7 nAChR | Xenopus oocytes | Lesser activity | smartox-biotech.comnih.govmedchemexpress.cn |
| Human α4β2 nAChR | Xenopus oocytes | Lesser activity | smartox-biotech.comnih.govmedchemexpress.cn |
| Voltage-Gated Potassium Channels (various) | Xenopus oocytes | No activity up to 5 µM | nih.govmedchemexpress.cn |
In Vivo Pre-clinical Efficacy in Animal Models
Assessment of Analgesic Properties in Nociception Models
The ability of µ-Conotoxin CnIIIC to block key neuronal sodium channels (Naᵥ1.2, Naᵥ1.7) and inhibit nerve action potentials has led to its classification as a compound with significant analgesic potential. researchgate.netbiotechrep.ir Its mechanism of action, which involves modulating ion channels critical for the propagation of pain signals, suggests it could be a promising therapeutic tool for pain management. researchgate.netresearchgate.net Several reviews highlight the potential for µ-conotoxins that act on neuronal VGSCs to be developed as new analgesic drugs. nih.gov
However, while the analgesic potential of µ-Conotoxin CnIIIC is frequently cited based on its in vitro pharmacological profile, detailed reports from specific in vivo animal nociception models, such as the formalin-induced pain assay or the hot-plate test, are not extensively documented in the available literature for this specific peptide. researchgate.net Studies on other µ-conotoxins like µ-KIIIA and µ-SIIIA have shown efficacy in such models, but direct corresponding data for CnIIIC is limited. smartox-biotech.comresearchgate.net One report mentions that the peptide, under the name XEP-018, has shown in vivo proof-of-concept success as a novel analgesic, although specific details of the models used were not provided. researchgate.net
Evaluation of Anesthetic Effects in Rodent Models
The potent inhibitory effect of µ-Conotoxin CnIIIC on nerve signal propagation forms the basis for its evaluation as an anesthetic. researchgate.netbiotechrep.ir Its effect on isolated mouse sciatic nerves was found to be approximately 1000 times more potent than the classical local anesthetic, lidocaine. google.combcringredients.com
Patent literature for a mu-conotoxin identified as CnIIIA, which corresponds to CnIIIC, describes its evaluation as a local anesthetic in an animal model. google.combcringredients.com In a surface anesthetic test involving the oculo-palpebral reflex, the peptide demonstrated a significant anesthetic effect. google.com These findings from pre-clinical models suggest that µ-Conotoxin CnIIIC has a notable local anesthetic profile, consistent with its potent blockade of voltage-gated sodium channels in nerve fibers.
Pharmacodynamic Biomarker Analysis in Pre-clinical Models
The pre-clinical evaluation of μ-conotoxin CnIIIC (936616-33-0) has identified several key pharmacodynamic biomarkers that are indicative of its biological activity. These biomarkers are primarily centered around the compound's potent and selective inhibition of voltage-gated sodium channels (NaV), as well as its effects on nicotinic acetylcholine receptors (nAChRs). nih.govrcsb.org
In pre-clinical studies, the primary pharmacodynamic effect of μ-conotoxin CnIIIC is its myorelaxant, or muscle-relaxing, activity. nih.govsmartox-biotech.com This is directly linked to its potent blockade of the skeletal muscle sodium channel, NaV1.4. smartox-biotech.comresearchgate.net The inhibition of NaV1.4 channels in skeletal muscle tissue leads to a measurable decrease in muscle contractility. A key biomarker for this activity is the reduction in twitch tension in isolated mouse muscle preparations. For instance, studies on isolated mouse hemidiaphragms and extensor digitorum longus muscles have demonstrated a concentration-dependent decrease in twitch tension upon application of synthetic μ-conotoxin CnIIIC. nih.govrcsb.org
Furthermore, the compound's activity on neuronal sodium channels, particularly NaV1.2, serves as another important pharmacodynamic marker. nih.govsmartox-biotech.com The blockade of these channels can be assessed by measuring the reduction in the compound action potential (CAP) amplitude in nerve preparations, such as the mouse sciatic nerve. nih.gov
In addition to its effects on sodium channels, μ-conotoxin CnIIIC has been shown to interact with certain subtypes of nicotinic acetylcholine receptors (nAChRs). nih.govrcsb.org Specifically, it exhibits blocking activity on the α3β2 nAChR subtype, and to a lesser degree, on the α7 and α4β2 subtypes. nih.govsmartox-biotech.com This interaction represents another facet of its pharmacodynamic profile that can be monitored in pre-clinical models.
The selectivity of μ-conotoxin CnIIIC is a critical aspect of its pharmacodynamic profile. It shows significantly less activity against the cardiac sodium channel NaV1.5 and the dorsal root ganglion-specific NaV1.8 channel, which is an important biomarker for its potential safety profile. nih.govrcsb.orgsmartox-biotech.com Similarly, its lack of significant activity on a range of voltage-gated potassium channels further defines its specific mechanism of action. nih.gov
The table below summarizes the key pharmacodynamic activities of μ-conotoxin CnIIIC observed in pre-clinical models, providing quantitative measures of its potency at various molecular targets.
Table 1: Pre-clinical Pharmacodynamic Profile of μ-Conotoxin CnIIIC | Target | Pre-clinical Model/Assay | Observed Effect | Potency (IC₅₀) | | :--- | :--- | :--- | :--- | | Voltage-Gated Sodium Channels (NaV) | | NaV1.4 (skeletal muscle) | HEK-293 cells expressing rodent NaV1.4 | Blockade of sodium current | 1.3 nM nih.govrcsb.org | | NaV1.2 (neuronal) | HEK-293 cells expressing rodent NaV1.2 | Blockade of sodium current | Blocked in a long-lasting manner nih.govrcsb.org | | NaV1.7 (neuronal) | HEK-293 cells expressing rodent NaV1.7 | Mild blockade | Not specified | | NaV1.5 (cardiac) | HEK-293 cells expressing rodent NaV1.5 | No significant block at 1 µM | > 1 µM nih.govrcsb.org | | NaV1.8 (DRG-specific) | HEK-293 cells expressing rodent NaV1.8 | No significant block at 1 µM | > 1 µM nih.govrcsb.org | | Muscle Preparations | | Mouse hemidiaphragm | Isolated tissue preparation | Decreased twitch tension | 150 nM nih.govrcsb.org | | Mouse extensor digitorum longus | Isolated tissue preparation | Decreased twitch tension | 46 nM nih.govrcsb.org | | Nerve Preparations | | Mouse sciatic nerve | Isolated nerve preparation | Decreased compound action potential amplitude | Almost nil at 50 µM nih.gov | | Pike olfactory nerve | Isolated nerve preparation | Decreased compound action potential amplitude | Almost nil at 10 µM nih.gov | | Nicotinic Acetylcholine Receptors (nAChR) | | α3β2 subtype | Xenopus oocytes expressing human nAChRs | Blockade of acetylcholine-induced current | 450 nM nih.govrcsb.org | | α7 subtype | Xenopus oocytes expressing human nAChRs | Lesser extent of blockade | Not specified | | α4β2 subtype | Xenopus oocytes expressing human nAChRs | Lesser extent of blockade | Not specified | | Voltage-Gated Potassium Channels (KV) | | rKV1.1, rKV1.2, hKV1.3, rKV1.4, rKV1.5, rKV1.6, Shaker, hERG1 | Xenopus oocytes expressing various K+ channels | No significant activity up to 5 µM | > 5 µM nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| μ-Conotoxin CnIIIC |
| μ-SIIIA |
| μ-SmIIIA |
| μ-PIIIA |
Structure Activity Relationship Sar Studies and Rational Design for μ Conotoxin Cniiic 936616 33 0 Analogues
Identification of Key Amino Acid Residues for Potency and Selectivity
Understanding which amino acid residues are critical for the biological activity of μ-conotoxin CnIIIC is fundamental to designing improved analogues.
Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. In this method, specific residues are systematically replaced with alanine, and the resulting change in activity is measured. While specific alanine scanning data for μ-conotoxin CnIIIC is not extensively detailed in the provided results, studies on homologous μ-conotoxins provide valuable insights. For instance, in a related μ-conotoxin, SIIIA, alanine replacement of solvent-exposed residues such as Trp-12, Arg-14, His-16, and Arg-18 led to significant reductions in affinity. researchgate.net This suggests that positively charged and aromatic residues often play a crucial role in the interaction with sodium channels. Given the sequence of μ-CnIIIC, it is plausible that residues like Lys13, Trp14, Arg16, and Arg20 are important for its activity. uniprot.org
Truncation studies, which involve removing amino acids from the N- or C-terminus of the peptide, can also reveal essential structural elements. For example, a pyroglutamate-truncated analogue of SIIIA, SIIIA-(2–20), exhibited enhanced neuronal activity. researchgate.net This highlights that modifications to the termini can influence the potency and selectivity of μ-conotoxins.
μ-Conotoxin CnIIIC contains three disulfide bonds that create a constrained tertiary structure, which is crucial for its biological function. researchgate.netuniprot.org These bonds are formed between specific cysteine residues, creating a stable scaffold for the key interacting residues. uq.edu.au The specific disulfide connectivity for μ-CnIIIC is Cys3-Cys15, Cys4-Cys21, and Cys10-Cys22. uniprot.orgincidecoder.com
Studies on other μ-conotoxins have demonstrated that the integrity and specific pattern of these disulfide bridges are vital for maintaining the correct three-dimensional fold necessary for high-affinity binding to sodium channels. uq.edu.au Disruption of these bonds, for instance through reduction, typically leads to a loss of activity. nih.gov The disulfide framework stabilizes the peptide against proteolysis and constrains the conformation of the loops containing the pharmacophore residues, ensuring their optimal presentation to the binding site on the sodium channel. uq.edu.au Research on μ-conotoxin KIIIA has shown that while removal of a single disulfide bond doesn't completely abolish activity, it can alter the selectivity profile and binding kinetics. researchgate.net This underscores the critical structural role of the disulfide bridge network.
Alanine Scanning Mutagenesis and Truncation Studies
Positional Scanning and Substituent Effects on Activity Profile
Positional scanning involves systematically substituting each non-cysteine residue with other amino acids to probe the effect of different side chains at each position on the peptide's activity. This approach provides a comprehensive map of the SAR and can identify substitutions that enhance potency or selectivity.
For μ-conotoxins in general, the highly basic character is thought to be a significant contributor to their activity within the negatively charged pore of voltage-gated sodium channels. nih.gov Early studies on μ-GIIIA highlighted the critical role of a basic residue near the C-terminus (Arg13) for channel blockade. nih.gov In μ-CnIIIC, the C-terminus contains several basic residues, including Arg16 and Arg20, which are likely key for its interaction with the NaV channel pore. uniprot.orgnih.gov The N-terminus of μ-CnIIIC is homologous to μ-TIIIA, while its C-terminus resembles neuronal subtype-preferring conotoxins like μ-KIIIA and μ-SIIIA. nih.gov This hybrid nature may contribute to its distinct pharmacological profile, which includes potent blockade of both NaV1.2 and NaV1.4 channels. ifremer.frnih.gov
Studies on μ-conotoxin BuIIIB revealed that mutations at the N-terminus had unexpectedly dramatic effects on potency, suggesting that this region is also a key determinant of activity. nih.gov This indicates that both the N- and C-terminal regions of μ-conotoxins can be modified to fine-tune their activity profiles.
Computational Approaches in Conotoxin SAR Elucidation
Computational methods have become indispensable tools for understanding the complex interactions between conotoxins and their target ion channels at a molecular level.
Molecular docking simulations are used to predict the preferred binding orientation of a ligand (in this case, μ-conotoxin CnIIIC) to its receptor (the sodium channel). mdpi.com These models can provide detailed insights into the specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the toxin-channel complex.
For μ-conotoxins, docking studies have been instrumental in visualizing their binding to the outer vestibule of the sodium channel pore. nih.govmdpi.com These studies often utilize homology models of eukaryotic sodium channels based on the crystal structures of prokaryotic sodium channels. mdpi.comscience.gov Such models have helped to validate the orientation of μ-conotoxins within the channel pore and to identify key residues on both the toxin and the channel that are involved in the interaction. mdpi.comnih.gov For example, computational studies have been used to understand the molecular basis for the subtype specificity of μ-conotoxins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of novel, untested analogues.
In the context of conotoxins, QSAR studies can help to rationalize the SAR data obtained from experimental techniques like alanine scanning and positional scanning. researchgate.netnih.gov For example, a QSAR analysis of μ-conotoxin KIIIA helped to identify crucial residues for the inhibition of NaV1.2 and NaV1.4 channels. researchgate.net While specific QSAR studies on μ-CnIIIC are not detailed in the provided results, the application of this methodology to μ-conotoxins, in general, has proven to be a valuable tool in the rational design of new analogues with improved therapeutic potential. researchgate.netresearchgate.net
Molecular Dynamics Simulations of Toxin-Channel Complexes
Understanding the precise binding mechanism of μ-conotoxin CnIIIC to its target sodium channels is fundamental to designing more effective and selective analogues. While specific molecular dynamics (MD) simulations for the μ-conotoxin CnIIIC-channel complex are not extensively published, a wealth of data from simulations of homologous μ-conotoxins, such as GIIIA, PIIIA, and KIIIA, provides a robust framework for inferring its binding mode. smartox-biotech.commdpi.comnih.gov These computational studies, in conjunction with the known three-dimensional NMR structure of μ-conotoxin CnIIIC (PDB ID: 2YEN), allow for the construction of detailed hypotheses about its interaction at the atomic level. researchgate.net
MD simulations of other μ-conotoxins have consistently shown that these peptides act as pore blockers, binding to the outer vestibule of the sodium channel at a site known as receptor site 1. mdpi.commdpi.com This binding sterically and electrostatically occludes the ion-conducting pathway, thereby inhibiting the flow of sodium ions. mdpi.com The binding is primarily driven by electrostatic interactions between positively charged residues on the toxin and negatively charged residues in the channel's pore loops. uq.edu.au
For μ-conotoxin CnIIIC, its amino acid sequence reveals several key residues likely involved in channel binding. The C-terminus of CnIIIC resembles that of neuronal subtype-preferring conotoxins like μ-KIIIA and μ-SIIIA, possessing a critical lysine (B10760008) residue that is analogous to the Arg14 residue in μ-GIIIA. researchgate.netnih.gov This lysine is predicted to play a crucial role in the toxin's affinity and selectivity by interacting with specific amino acids within the channel's pore.
Homology models of mammalian NaV channels, often based on the crystal structures of their bacterial counterparts, are employed in these simulations to create a virtual representation of the toxin-channel complex. nih.gov These models suggest that the orientation of the bound conotoxin is critical for its inhibitory activity. For instance, studies on μ-conotoxin PIIIA binding to the NaV1.4 channel have explored different binding modes where basic residues of the toxin protrude into the channel's selectivity filter. smartox-biotech.com Similar simulations for μ-conotoxin CnIIIC would be invaluable in elucidating the specific residues that govern its potent blockade of NaV1.2 and NaV1.4 channels. researchgate.netnih.gov
Table 1: Key Features of μ-Conotoxin CnIIIC Relevant to Molecular Dynamics Studies
| Feature | Description | Reference |
| CAS Number | 936616-33-0 | |
| Source | Conus consors | researchgate.net |
| Primary Targets | NaV1.4 and NaV1.2 channels | researchgate.netnih.gov |
| Structure | 22-residue peptide with three disulfide bridges | researchgate.net |
| 3D Structure | Available (PDB ID: 2YEN) | researchgate.net |
| Key Structural Motif | C-terminus homology with neuronal subtype-preferring μ-conotoxins | researchgate.netnih.gov |
Design and Synthesis of Novel μ-Conotoxin CnIIIC Analogues with Modified Pharmacological Properties
The unique pharmacological profile of μ-conotoxin CnIIIC, characterized by its potent and long-lasting block of NaV1.4 and NaV1.2 channels and its surprising cross-reactivity with certain nicotinic acetylcholine (B1216132) receptors (nAChRs), makes it an intriguing scaffold for the design of novel therapeutic agents. researchgate.netnih.govnih.gov The goal of designing analogues is to enhance its selectivity for specific NaV channel subtypes, improve its stability, and potentially eliminate off-target effects.
The rational design of μ-conotoxin CnIIIC analogues is guided by its structure-activity relationship. The observation that the N-terminus of CnIIIC is homologous to that of μ-TIIIA, while its C-terminus resembles that of neuronal-preferring toxins like μ-KIIIA and μ-SIIIA, presents a clear strategy for creating chimeric peptides. researchgate.netnih.gov By swapping domains with other conotoxins, it may be possible to engineer analogues with a desired selectivity profile. For example, enhancing its affinity for NaV1.7, a key target for pain therapeutics, is a significant area of interest. mdpi.comfrontiersin.org
Several strategies for designing and synthesizing novel conotoxin analogues have been explored and could be applied to μ-conotoxin CnIIIC:
Alanine Scanning Mutagenesis: Systematically replacing each amino acid with alanine can identify key residues responsible for channel binding and selectivity.
Disulfide Engineering: The three disulfide bonds in μ-conotoxins are crucial for their stable, folded structure. The synthesis of analogues with different disulfide connectivity or a reduced number of disulfide bridges has been shown to alter the biological activity of other μ-conotoxins, sometimes leading to enhanced selectivity. mdpi.comnih.gov
Peptide Miniaturization: Creating smaller, "miniaturized" versions of the toxin that retain the key pharmacophore can lead to molecules that are easier to synthesize and may have improved pharmacokinetic properties. nih.gov
Chemical Modifications: The incorporation of non-natural amino acids or the pegylation of the peptide can improve its stability in biological systems.
The synthesis of these analogues is typically achieved through solid-phase peptide synthesis, followed by an oxidative folding step to form the correct disulfide bridges. researchgate.net The resulting peptides are then pharmacologically characterized to determine their potency and selectivity on a panel of NaV channel subtypes.
Table 2: Strategies for the Design of Novel μ-Conotoxin CnIIIC Analogues
| Design Strategy | Rationale | Potential Outcome | Reference |
| Chimeric Peptides | Leverage the distinct properties of different conotoxin domains. | Altered selectivity profile (e.g., increased NaV1.7 activity). | researchgate.netnih.gov |
| Alanine Scanning | Identify key residues for toxin-channel interaction. | Guide for further targeted mutations. | |
| Disulfide Bond Modification | Alter the three-dimensional structure and stability. | Modified potency and selectivity. | mdpi.comnih.gov |
| Peptide Miniaturization | Reduce molecular size while retaining the pharmacophore. | Improved synthesis and pharmacokinetic properties. | nih.gov |
The development of novel μ-conotoxin CnIIIC analogues holds promise for creating a new generation of pharmacological tools and potential therapeutics for a range of channelopathies. Through a synergistic approach of computational modeling and synthetic chemistry, the unique properties of this natural peptide can be harnessed and refined.
Advanced Research Methodologies and Analytical Techniques for Studying μ Conotoxin Cniiic 936616 33 0
Electrophysiological Techniques for Ion Channel Characterization
Electrophysiology is the cornerstone of functional analysis for ion channel modulators like μ-Conotoxin CnIIIC. These techniques allow researchers to directly measure the electrical properties of cell membranes and the function of ion channels embedded within them, providing precise data on how the toxin affects channel activity.
Patch-clamp electrophysiology is a high-resolution technique used to study ionic currents in individual cells. The whole-cell configuration of this method has been extensively applied to characterize the inhibitory effects of μ-Conotoxin CnIIIC on various NaV channel subtypes heterologously expressed in cell lines like Human Embryonic Kidney (HEK-293) cells. nih.govnih.govnih.gov
In voltage-clamp mode, the membrane potential of the cell is held at a specific level, allowing for the direct measurement of the ionic currents flowing through the channels. Researchers apply μ-Conotoxin CnIIIC to the cell and record the resulting changes in the sodium current. This method has demonstrated that μ-CnIIIC is a potent blocker of specific NaV subtypes. For example, studies using whole-cell patch-clamp have shown that μ-CnIIIC potently inhibits NaV1.4 and NaV1.2 channels. nih.govresearchgate.netifremer.fr The inhibition of NaV1.4 currents by a 1 µM concentration of the toxin was observed to be profound, leaving only about 5.5% of the original current, with the block being largely irreversible upon washing. nih.gov This technique is crucial for determining the toxin's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). nih.govsmartox-biotech.com Automated patch-clamp systems have further enabled screening against a panel of human NaV channels, revealing its inhibitory activity on hNaV1.7 as well. nih.govresearchgate.netmdpi.com
In current-clamp mode, the total current flowing across the membrane is controlled, and changes in the membrane potential are measured. This approach is used to study how the toxin affects the cell's excitability and its ability to fire action potentials. For instance, the effect of μ-CnIIIC on the global action potential (GAP) in myelinated and unmyelinated nerves has been investigated, demonstrating its inhibitory action on nerve conduction. nih.govgoogle.comresearchgate.net
Table 1: Inhibitory Potency (IC₅₀) of μ-Conotoxin CnIIIC on Various Ion Channels Determined by Electrophysiology
| Target Channel | Cell/Tissue Type | Technique | Reported IC₅₀ | Source |
|---|---|---|---|---|
| Rat NaV1.4 | HEK-293 Cells | Whole-Cell Patch-Clamp | 1.3 nM | researchgate.netifremer.frinvivochem.com |
| Human NaV1.7 | HEK-293 Cells | Automated Patch-Clamp | 546 ± 42 nM | nih.gov |
| Human α3β2 nAChR | Xenopus Oocytes | Two-Electrode Voltage Clamp | 450 nM | nih.govsmartox-biotech.comifremer.fr |
| Mouse Sciatic Nerve (GAP) | Nerve Tissue | Current-Clamp | 1.53 µM | google.comresearchgate.net |
| Pike Olfactory Nerve (GAP) | Nerve Tissue | Current-Clamp | 0.15 µM | google.comresearchgate.net |
The Xenopus oocyte expression system is a robust platform for studying ion channels. nih.govresearchgate.net Oocytes can be injected with cDNA or mRNA encoding a specific ion channel, causing the channel to be expressed in the oocyte's cell membrane. The large size of the oocytes makes them ideal for the two-electrode voltage clamp (TEVC) technique. nih.govresearchgate.net This method uses two intracellular electrodes: one to measure the membrane potential and the other to inject the current needed to clamp the potential at a desired value. nih.gov
TEVC has been a key technique in characterizing the pharmacological profile of μ-Conotoxin CnIIIC. nih.gov It has been used to confirm the toxin's potent block of NaV channels and to investigate its cross-reactivity with other types of ion channels. researchgate.net Notably, TEVC experiments revealed that in addition to its effects on sodium channels, μ-CnIIIC also blocks certain subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), such as the α3β2 subtype, albeit at higher concentrations than those required for NaV channel block. nih.govsmartox-biotech.comifremer.fr Studies also used TEVC on oocytes expressing various voltage-gated potassium channel subtypes, which showed no significant activity of μ-CnIIIC, highlighting its selectivity. nih.gov
Patch-Clamp Electrophysiology (Voltage-Clamp, Current-Clamp)
Biochemical Assays for Toxin-Channel Binding
While electrophysiology measures the functional consequences of the toxin-channel interaction, biochemical assays directly probe the binding event itself. These assays are critical for understanding the molecular recognition between the toxin and its target.
Radioligand binding assays are a classic biochemical method used to quantify the binding of a ligand to its receptor. In the context of conotoxins, this often involves using a radiolabeled version of the toxin (or a competing molecule) to measure its affinity for channels present in tissue homogenates or cell membranes. smartox-biotech.comresearchgate.net
While specific radioligand binding studies focusing solely on μ-CnIIIC are not extensively detailed in the available literature, the technique is widely used for the μ-conotoxin family. smartox-biotech.commdpi.com For example, assays using radiolabeled tetrodotoxin (B1210768) (TTX) or other μ-conotoxins have been employed to characterize the binding sites and subtype selectivity of related peptides like GIIIA, GIIIB, and PIIIA. researchgate.netsmartox-biotech.com These experiments reveal how one toxin can displace another from the binding site on the sodium channel, providing information on binding affinities and competition. mdpi.com Patent filings covering μ-CnIIIC mention the utility of radioligand binding assays for demonstrating a binding effect of novel conotoxins, even if this binding does not always correlate with biological activity. google.comgoogle.com The principle involves incubating the channel preparation with the radioligand and then measuring the amount of bound radioactivity.
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. nih.gov It provides detailed kinetic data, including the association rate (kₐ or kₒₙ), the dissociation rate (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ). nih.govnicoyalife.com
In a typical SPR experiment to study μ-CnIIIC, one interacting partner (e.g., the target ion channel reconstituted in a lipid environment) is immobilized on a sensor chip. A solution containing the other partner (μ-CnIIIC) is then flowed over the surface. The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. nicoyalife.com While specific SPR studies detailing the binding kinetics of μ-CnIIIC are not prominently published, the technique has been applied to other conotoxins, such as μ-conotoxin KIIIA, to investigate their interactions with lipid bilayers, which can influence channel binding. researchgate.net SPR is a powerful tool to dissect the binding mechanism, revealing how quickly a toxin binds to its target and how long it remains bound, which often correlates with the reversibility of its physiological effects. nih.gov
Radioligand Binding Assays
Advanced Microscopy and Imaging in Pre-clinical Models
Advanced microscopy techniques are employed to visualize the effects and distribution of substances within tissues. In pre-clinical research on μ-Conotoxin CnIIIC, these methods help bridge the gap between molecular assays and in vivo effects.
Confocal microscopy has been used to study the cutaneous delivery of μ-Conotoxin CnIIIC in pre-clinical skin models. researchgate.net In one study, the penetration of the peptide into porcine and human skin was investigated following iontophoresis, a method that uses a small electric current to enhance substance delivery across the skin. After application, skin samples were sectioned, and confocal microscopy was used to visualize the distribution of the peptide within the different layers of the skin. This imaging technique provides high-resolution optical sections, allowing researchers to determine the penetration depth and localization of the toxin, which is crucial for assessing its potential for topical applications. researchgate.net
Confocal Microscopy for Cellular Localization
Confocal laser scanning microscopy is a powerful technique for visualizing the cellular and subcellular localization of fluorescently labeled molecules. In the study of μ-conotoxin CnIIIC, this methodology has been employed to understand its distribution within tissues.
In one study, fluorescein (B123965) isothiocyanate (FITC)-labeled μ-conotoxin CnIIIC (also referred to as XEP) was used to investigate its penetration into the skin. nih.gov Following iontophoresis, a method that uses a small electric current to enhance the delivery of substances through the skin, confocal microscopy revealed the presence of the labeled peptide in the epidermis of both porcine and human skin. nih.gov This visualization confirmed that the toxin does not merely adsorb to the skin surface but penetrates into the epidermal layers. nih.gov
The ability of μ-conotoxin CnIIIC to penetrate cells is a characteristic shared with other cell-penetrating peptides like crotamine (B1574000). smartox-biotech.com Confocal microscopy has been instrumental in observing the rapid entry of crotamine into various cell types and its accumulation in the nucleus, providing a visual understanding of its cellular trafficking. smartox-biotech.com
In Vivo Imaging Techniques for Functional Readouts (e.g., calcium imaging)
While direct in vivo calcium imaging studies specifically focused on μ-conotoxin CnIIIC are not extensively documented in the provided results, this technique is a cornerstone for assessing the functional consequences of ion channel modulation. nih.gov Calcium imaging utilizes fluorescent dyes that change intensity upon binding to Ca2+, allowing researchers to visualize changes in intracellular calcium concentrations, which are often downstream effects of voltage-gated ion channel activity. nih.govarvojournals.org
Given that μ-conotoxin CnIIIC is a potent blocker of voltage-gated sodium channels (VGSCs), its application to excitable cells like neurons or muscle cells would be expected to decrease sodium influx, thereby reducing depolarization and consequently inhibiting the opening of voltage-gated calcium channels. smartox-biotech.comnih.govnih.gov This would lead to a measurable decrease in intracellular calcium signals. High-throughput screening assays often employ calcium imaging to assess the activity of numerous compounds on ion channels. nih.gov
Proteomic and Transcriptomic Approaches in Target Identification and Pathway Analysis
Gene Expression Profiling of Ion Channel Subunits
Transcriptomic approaches, such as gene expression profiling, are vital for understanding the context in which μ-conotoxin CnIIIC exerts its effects. By analyzing the expression levels of different ion channel subunit genes in various tissues, researchers can predict the potential targets and selectivity of the toxin.
Studies have shown that μ-conotoxin CnIIIC exhibits selectivity for certain voltage-gated sodium channel subtypes. smartox-biotech.commdpi.com It potently blocks NaV1.2 and NaV1.4 channels, shows moderate activity against NaV1.7, and has little to no effect on NaV1.5 and NaV1.8. smartox-biotech.comuniprot.orgmdpi.com Gene expression profiling of these specific NaV channel subunits in different tissues (e.g., skeletal muscle, central nervous system, peripheral nervous system) can help to explain the observed pharmacological profile of μ-conotoxin CnIIIC. nih.gov For instance, the high expression of NaV1.4 in skeletal muscle aligns with the potent myorelaxant effects of the toxin. smartox-biotech.comnih.gov
Furthermore, investigating the expression of nicotinic acetylcholine receptor (nAChR) subunits is also relevant, as μ-conotoxin CnIIIC has been shown to block certain nAChR subtypes, particularly α3β2. smartox-biotech.comnih.govnih.gov
Future Research Directions and Unanswered Questions for μ Conotoxin Cniiic 936616 33 0
Elucidating Novel NaV Subtype Selectivity and Allosteric Modulation
Initial characterization of μ-conotoxin CnIIIC revealed its high affinity for the skeletal muscle NaV1.4 channel, with an IC50 of 1.3 nM, and a significant, long-lasting block of the neuronal NaV1.2 channel. smartox-biotech.comnih.gov In contrast, it shows little to no activity on cardiac NaV1.5 and dorsal root ganglion-specific NaV1.8 channels at concentrations up to 1 µM. smartox-biotech.comnih.gov However, its effects on other NaV subtypes are less defined. For instance, it exhibits only a mild inhibitory effect on NaV1.7. smartox-biotech.com Future research will likely focus on a more comprehensive and quantitative analysis of its interaction with a broader range of human NaV channel isoforms to create a complete selectivity profile. nih.govmdpi.com
A key area of investigation will be to determine if CnIIIC's interaction with NaV channels involves allosteric modulation in addition to its known pore-blocking activity. mdpi.comresearchgate.net While μ-conotoxins are primarily classified as pore blockers, understanding if CnIIIC can influence channel gating or interact with sites other than the primary binding site could reveal novel mechanisms of action. researchgate.netmdpi.com Such studies, potentially employing advanced electrophysiological and structural biology techniques, could provide a more nuanced understanding of its modulatory effects. researchgate.netnih.gov
Exploring Potential Beyond NaV1.4 for Broader Neurobiological Probing
A surprising discovery was that μ-conotoxin CnIIIC also blocks neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α3β2 subtype with an IC50 of 450 nM, and to a lesser extent, the α7 and α4β2 subtypes. smartox-biotech.comnih.gov This dual activity on both voltage-gated and ligand-gated ion channels is atypical and suggests that the structural motifs of CnIIIC may hold clues to common features between these distinct receptor families. nih.govnih.gov
This finding opens up new avenues for research, positioning CnIIIC as a potential tool to probe the interplay between NaV channels and nAChRs in neuronal signaling and pain modulation. nih.govresearchgate.net Further investigation into the structural basis of this cross-reactivity is warranted. mdpi.com Understanding which parts of the peptide are responsible for interacting with each receptor type could lead to the design of more selective probes for either target. nih.gov
Development of Optogenetic or Chemogenetic Tools Utilizing Conotoxin Motifs
The unique structural and functional properties of conotoxins, including their high stability and target specificity, make their motifs attractive scaffolds for the development of novel research tools. mdpi.comnih.govresearchgate.net Future research could explore the possibility of incorporating the pharmacophore of μ-conotoxin CnIIIC into optogenetic or chemogenetic systems. nih.govresearchgate.netfrontiersin.org
Optogenetics allows for the control of neuronal activity with light, while chemogenetics uses engineered receptors and specific ligands to achieve similar control. frontiersin.orgnih.gov By tethering a CnIIIC-like motif to a photosensitive or chemically-inducible domain, researchers could potentially create tools for the precise spatial and temporal control of NaV1.4 or NaV1.2 channel activity in specific cell populations. nih.govresearchgate.netplos.org This would be invaluable for dissecting the role of these channels in complex physiological processes. While the development of such tools is still in its nascent stages, the concept of using toxin-based motifs is an active area of research. nih.govresearchgate.net
Investigating Potential for Advanced Drug Delivery Systems for Research Applications
A significant hurdle for the application of peptide-based compounds like conotoxins in research and potentially beyond is their delivery. researchgate.netnih.gov Due to their hydrophilic and polar nature, they are often limited to invasive administration methods. researchgate.net Future research will likely focus on developing advanced drug delivery systems to overcome this limitation for research applications.
One promising avenue is the use of ionic liquids to create transdermal delivery systems, which have been shown to increase the skin penetration of conotoxins. researchgate.net Other potential strategies include the development of nanocarriers or sustained-release formulations that could allow for more controlled and non-invasive administration in preclinical research models. nih.gov Overcoming the delivery challenge is crucial for unlocking the full potential of μ-conotoxin CnIIIC as a research probe in vivo. researchgate.netnih.gov
Synergistic Interactions with Other Neuroactive Compounds in Pre-clinical Models
The complex nature of many neurological processes often involves multiple receptor and channel types. Investigating the synergistic or antagonistic interactions between μ-conotoxin CnIIIC and other neuroactive compounds in pre-clinical models is a logical next step. nih.gov For instance, studies have explored the co-application of different toxins that bind to the same channel to understand their interplay. mdpi.comnih.gov
Future research could examine how the effects of CnIIIC are modulated by compounds targeting other ion channels or receptors involved in neuronal excitability. For example, combining CnIIIC with a modulator of a different NaV subtype or a potassium channel could reveal complex pharmacological interactions and potentially new strategies for modulating neuronal activity in research settings. scielo.br The design of bivalent peptides, combining the pharmacophores of a μ-conotoxin and a gating modifier toxin, is an emerging area aimed at creating more potent and selective inhibitors. uq.edu.au
Computational Prediction of Novel Conotoxin Structures from Genomic Data
The advent of high-throughput sequencing and advanced bioinformatics has revolutionized the discovery of novel conotoxins. mdpi.comnih.gov Instead of relying solely on traditional biochemical isolation, researchers can now predict new conotoxin sequences directly from the genomic and transcriptomic data of cone snails. mdpi.commdpi.com
Q & A
Q. What interdisciplinary methodologies integrate material science and pharmacology for this compound-based drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
